molecular formula C17H20N4O2S B2443552 (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-69-3

(E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2443552
CAS RN: 2035001-69-3
M. Wt: 344.43
InChI Key: PYOPKRGWORAJIG-AATRIKPKSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is stable or reactive, and what products are formed when it reacts .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as density, melting point, boiling point, etc.) and chemical properties (such as reactivity, acidity or basicity, etc.) .

Scientific Research Applications

1. Structural Diversity in Synthesis

Compounds structurally related to (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been used as starting materials in various alkylation and ring closure reactions, generating diverse libraries of compounds with potential biological activities. This includes reactions with dithiocarbamic acid salts and aryl mercaptans, leading to dithiocarbamates and thioethers. These compounds also undergo reactions with amines and NH-azoles, yielding various heterocyclic derivatives (Roman, 2013).

2. Antioxidant and Anti-inflammatory Properties

Derivatives of (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown potent anti-inflammatory and antioxidant activities in vitro and in vivo. These properties were demonstrated in studies using synthesized chalcones and pyrimidine derivatives (Shehab et al., 2018).

3. Utility in Synthesis of Heterocyclic Compounds

These compounds have been instrumental in the synthesis of various heterocyclic compounds. They serve as versatile building blocks for synthesizing compounds like pyranones, benzo[b]furans, and naphtho[1,2-b]furans, demonstrating their utility in creating a wide range of potentially bioactive molecules (Farag et al., 2011).

4. Antimicrobial Activities

Compounds structurally related to (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have displayed moderate effects against certain bacterial and fungal species. This underscores their potential as leads in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).

5. Nonlinear Optical Materials

Certain derivatives have been synthesized for applications in nonlinear optics. Their potential as broadband nonlinear refractive materials has been evaluated, showing promising characteristics for optical applications (Wu et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or subatomic level. This is particularly important for compounds used as drugs or catalysts .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in combination with other compounds for improved effects .

properties

IUPAC Name

(E)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-20(2)15-10-18-11-16(19-15)23-13-7-8-21(12-13)17(22)6-5-14-4-3-9-24-14/h3-6,9-11,13H,7-8,12H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOPKRGWORAJIG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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